molecular formula C14H25N3O3 B4866659 ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE

Cat. No.: B4866659
M. Wt: 283.37 g/mol
InChI Key: KGLOBJCBXZPJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE is a complex organic compound that features a piperazine ring, a cyclopentyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE typically involves the reaction of ethyl chloroacetate with 4-cyclopentylpiperazine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of the ethyl chloroacetate, forming the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Functionalized piperazine derivatives.

Scientific Research Applications

ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their pharmacological properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. This interaction can lead to various pharmacological effects, depending on the specific target and the nature of the binding.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[(4-METHYLPIPERAZINO)CARBONYL]AMINO}ACETATE
  • ETHYL 2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}ACETATE
  • ETHYL 2-{[(4-BENZYLPIPEARAZINO)CARBONYL]AMINO}ACETATE

Uniqueness

ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other piperazine derivatives. This uniqueness can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.

Properties

IUPAC Name

ethyl 2-[(4-cyclopentylpiperazine-1-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-2-20-13(18)11-15-14(19)17-9-7-16(8-10-17)12-5-3-4-6-12/h12H,2-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLOBJCBXZPJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.